5-Hydroxy-6-nitro-2-phenyl-4h-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one is a derivative of the chromen-4-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position, a nitro group at the 6th position, and a phenyl group at the 2nd position on the chromen-4-one scaffold. Chromen-4-one derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one typically involves the condensation of substituted phenols with cinnamic acid derivatives in the presence of catalysts such as polyphosphoric acid. The reaction mixture is heated to facilitate the formation of the chromen-4-one core . Another method involves the use of substituted resorcinols and benzylidene malononitriles in a one-pot synthesis with methanol and calcium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen-4-one core
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation using reagents like bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases such as Alzheimer’s and cancer due to its ability to inhibit acetylcholinesterase and advanced glycation end products
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: The nitro group can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the hydroxyl and nitro groups, resulting in different biological activities.
5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group at the 7th position, which can influence its pharmacological properties
Uniqueness
5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and nitro groups, which contribute to its diverse biological activities. The combination of these functional groups enhances its potential as a therapeutic agent for various diseases .
Properties
CAS No. |
92424-80-1 |
---|---|
Molecular Formula |
C15H9NO5 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
5-hydroxy-6-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9NO5/c17-11-8-13(9-4-2-1-3-5-9)21-12-7-6-10(16(19)20)15(18)14(11)12/h1-8,18H |
InChI Key |
WYRPSALLMOLFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.